molecular formula C4H9NO2S B1352301 2-[(2-Hydroxyethyl)thio]acetamide CAS No. 20101-84-2

2-[(2-Hydroxyethyl)thio]acetamide

Cat. No. B1352301
CAS RN: 20101-84-2
M. Wt: 135.19 g/mol
InChI Key: OXASESSZXSXIFI-UHFFFAOYSA-N
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Description

“2-[(2-Hydroxyethyl)thio]acetamide” is a chemical compound used in proteomics research . Its molecular formula is C4H9NO2S and it has a molecular weight of 135.19 .


Molecular Structure Analysis

The molecular structure of “2-[(2-Hydroxyethyl)thio]acetamide” consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Heterocyclic Synthesis

2-[(2-Hydroxyethyl)thio]acetamide is significant in the field of heterocyclic synthesis. Gouda et al. (2015) conducted a comprehensive survey on the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide. They found that these compounds are crucial intermediates for synthesizing various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).

Synthesis of Antibacterial Agents

Ramalingam et al. (2019) synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and similar compounds. These derivatives were tested for their antibacterial activity and exhibited significant effectiveness (Ramalingam et al., 2019).

Chemical Characteristics and Rotation Studies

Aitken et al. (2016) conducted a variable temperature 1H and 13C NMR study on N,N-bis(2-hydroxyethyl)acetamide. They observed restricted rotation about the amide bond, providing valuable insights into its chemical behavior (Aitken et al., 2016).

Applications in Polymer Science

Batibay et al. (2020) explored the application of a compound structurally related to 2-[(2-Hydroxyethyl)thio]acetamide in polymer science. They synthesized 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, used as a nano-photoinitiator for preparing PMMA hybrid networks. This development is significant in enhancing thermal stability and creating robust polymer/filler networks (Batibay et al., 2020).

Drug-Related Structural Studies

Okunola-Bakare et al. (2014) studied 2-[(Diphenylmethyl)sulfinyl]acetamide and its analogues, focusing on their binding to dopamine transporters. This research provides insights into potential treatments for psychostimulant abuse, illustrating the importance of structural studies in drug development (Okunola-Bakare et al., 2014).

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXASESSZXSXIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403494
Record name 2-[(2-Hydroxyethyl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)thio]acetamide

CAS RN

20101-84-2
Record name 2-[(2-Hydroxyethyl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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